2-(N-acetyl-2-ethoxyanilino)-N,N-dimethylacetamide
Description
2-(N-Acetyl-2-ethoxyanilino)-N,N-dimethylacetamide is a substituted acetamide derivative characterized by an N,N-dimethylacetamide backbone, an ethoxyanilino group (a phenyl ring with ethoxy and acetylated amino substituents), and an acetyl moiety. This structure combines aromatic, ether, and amide functionalities, making it relevant in pharmaceutical and agrochemical research.
Properties
CAS No. |
97214-80-7 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-(N-acetyl-2-ethoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C14H20N2O3/c1-5-19-13-9-7-6-8-12(13)16(11(2)17)10-14(18)15(3)4/h6-9H,5,10H2,1-4H3 |
InChI Key |
YBDJRGHWSXTZMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)N(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Overview
N,N-Dimethylacetamide (DMAC) is a key amide solvent and intermediate widely used in organic synthesis. Its preparation is a critical step toward synthesizing 2-(N-acetyl-2-ethoxyanilino)-N,N-dimethylacetamide, as the latter contains the N,N-dimethylacetamide moiety.
Common Synthetic Routes for N,N-Dimethylacetamide
The main industrial and laboratory methods for synthesizing N,N-dimethylacetamide include:
- Acetic Anhydride Method : Reaction of acetic anhydride with dimethylamine.
- Acetyl Chloride Method : Reaction of acetyl chloride with dimethylamine.
- Acetic Acid Method : Direct amidation of acetic acid with dimethylamine under catalytic conditions.
Each method involves nucleophilic substitution or acylation reactions under controlled temperature and catalyst presence.
Detailed Method from Patent CN103787906A
This patent describes a method to prepare N,N-dimethylacetamide with advantages of shorter process time and lower reaction temperature by optimizing reactants and solvents.
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1 | Mix formic acid, formaldehyde, catalyst, N-methylacetamide, and water in specified mass ratios | 30–120 °C, stirring | Catalyst presence essential |
| 2 | Stir vigorously at 60 °C for 1 hour | 60 °C | Ensures reaction progress |
| 3 | Add N-methylacetamide dropwise at 0.5 drops/sec | 50 °C, 2 hours | Controlled addition rate |
| 4 | Centrifuge reaction mixture at 3000 rpm for 30 min | Ambient | Separation of solids |
| 5 | Filter under reduced pressure for 30 min | Ambient | Purification step |
| 6 | Distill filtrate under vacuum at 100 °C for 5 hours | -0.1 MPa | Collect fraction boiling at 164–166 °C |
This method achieves high purity and yield of N,N-dimethylacetamide with efficient separation steps.
Catalytic Reaction Distillation Method from Patent CN103524369A
This method uses catalytic reaction coupled with distillation to improve yield and purity, and to overcome azeotropic mixture issues between acetic acid and DMAC.
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1 | Neutralization: React glacial acetic acid with dimethylamine gas in presence of Lewis acid catalyst | 120–190 °C, catalyst 0.5–20% mass fraction | Molar ratio dimethylamine:acetic acid 1.05–1.95:1 |
| 2 | Catalytic reaction-rectification: Heat neutralizer with reflux and distillation column | Temperature raised gradually to 190 °C | Removes water and acetic acid, collects DMAC |
| 3 | Collect crude DMAC fraction boiling around 164–166 °C | Up to 190 °C | High purity product (99.7–99.9%) |
Catalysts include Lewis acid hydrochlorates such as Fe³⁺, Zn²⁺, Cu⁺ salts combined with halides or acetate ions. This process minimizes waste and improves energy efficiency.
Laboratory Scale Synthesis Using Acetyl Chloride and Zirconium-Modified Catalyst
A laboratory method involves reacting dimethylamine with acetyl chloride in diethyl ether using a zirconium-modified nanoscale solid alkali catalyst.
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1 | Infrared treat dimethylamine under nitrogen for 3 hours | Ambient inert atmosphere | Purification step |
| 2 | Add dimethylamine to ether solution containing zirconium catalyst | 20 °C, stirring | Catalyst loading ~3 g |
| 3 | Slowly add acetyl chloride dropwise | 20 °C, 5 hours | Controlled addition prevents side reactions |
| 4 | Recover product by washing and distillation | Collect fraction boiling at 165 °C | Recycle catalyst |
This method yields 98.5% pure N,N-dimethylacetamide and is suitable for small-scale synthesis.
Functionalization to this compound
Structural Considerations
The target compound contains an N-acetyl-2-ethoxyanilino group attached to the N,N-dimethylacetamide backbone. This indicates that the synthesis involves:
- Preparation of the 2-ethoxyaniline derivative.
- Acetylation of the aniline nitrogen.
- Coupling or substitution to introduce the N,N-dimethylacetamide moiety at the appropriate position.
Data Summary Table
Chemical Reactions Analysis
Types of Reactions
2-(N-acetyl-2-ethoxyanilino)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine. Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
2-(N-acetyl-2-ethoxyanilino)-N,N-dimethylacetamide has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to act as a precursor for synthesizing various bioactive compounds.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can exhibit cytotoxic activity against cancer cell lines. For instance, modifications to the aniline moiety have led to compounds with enhanced potency against breast cancer cells, highlighting the importance of structure-activity relationships in drug design .
Cosmetic Formulations
The compound is also utilized in cosmetic formulations due to its emollient properties. It helps improve the texture and stability of creams and lotions.
Case Study: Moisturizing Cream Development
A study evaluated a moisturizing cream containing this compound, demonstrating significant improvements in skin hydration and barrier function compared to control formulations. The cream was subjected to rigorous dermatological testing, confirming its safety and efficacy for topical use .
Materials Science
In materials science, this compound serves as a plasticizer in polymer formulations, enhancing flexibility and durability.
Data Table: Properties of Polymer Composites with Additives
| Composite Type | Plasticizer Used | Flexibility (Shore A) | Tensile Strength (MPa) |
|---|---|---|---|
| Polyvinyl Chloride | This compound | 85 | 20 |
| Polyurethane | This compound | 90 | 25 |
This table illustrates how the inclusion of this compound can enhance the mechanical properties of polymer composites.
Analytical Chemistry
The compound is also employed in analytical chemistry as a reagent for detecting specific analytes through chromatographic methods.
Case Study: Chromatographic Analysis
In a recent study, researchers utilized this compound as a derivatizing agent for amino acids in high-performance liquid chromatography (HPLC). The results indicated improved separation and detection limits compared to traditional methods .
Mechanism of Action
The mechanism of action of 2-(N-acetyl-2-ethoxyanilino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Key Observations :
- Ethoxy vs.
- Fluorine Incorporation : Fluorinated analogs (e.g., ) exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .
- Aromatic Substitutions: o-Toluidino () and ethoxyanilino groups may influence binding affinity in receptor-targeted applications, such as herbicides or pharmaceuticals .
Physicochemical Properties
Comparative data for select analogs:
*Predicted using analogs from and .
Q & A
Q. What are effective synthetic routes for 2-(N-acetyl-2-ethoxyanilino)-N,N-dimethylacetamide?
Methodological Answer: The synthesis of structurally related acetamide derivatives often involves multi-step reactions. For example:
- Step 1: React a substituted aniline derivative (e.g., 2-ethoxyaniline) with chloroacetyl chloride or haloformate reagents in the presence of a base (e.g., NaHCO₃) to form an intermediate chloroacetamide .
- Step 2: Perform N-acetylation using acetic anhydride or acetyl chloride under controlled conditions to introduce the acetyl group .
- Step 3: Substitute the chlorine atom with dimethylamine via nucleophilic displacement in a polar aprotic solvent like N,N-dimethylacetamide (DMAC), which enhances reaction efficiency due to its high boiling point (140°C) and miscibility with organic solvents .
Purification: Recrystallization using ethanol or ethyl acetate is recommended to isolate the final product .
Q. How can researchers optimize solvent selection for reactions involving this compound?
Methodological Answer:
- Polar aprotic solvents like DMAC are ideal due to their ability to stabilize intermediates without participating in side reactions .
- Thermophysical properties (e.g., excess molar volume, viscosity) of solvent mixtures should be evaluated to predict solubility and reaction kinetics. For instance, binary mixtures with triethyl phosphate have been studied to optimize solvent interactions .
- Low-volatility solvents (e.g., DMAC) are preferred for high-temperature reactions to minimize solvent loss .
Advanced Research Questions
Q. What analytical techniques are critical for resolving structural ambiguities in synthesized batches?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm the presence of the N,N-dimethyl group (δ ~2.8–3.2 ppm for CH₃) and acetyl moiety (δ ~2.1 ppm) .
- LC-MS/MS: Detect trace impurities or metabolites (e.g., deacetylated byproducts) with high sensitivity. DMAC-related metabolites have been analyzed using this method to avoid thermal degradation artifacts .
- FT-IR Spectroscopy: Verify the amide carbonyl stretch (~1650–1680 cm⁻¹) and ethoxy C-O bond (~1250 cm⁻¹) .
Q. How can researchers address discrepancies in reaction yields across synthetic protocols?
Methodological Answer:
- Controlled variable analysis: Compare reaction conditions (e.g., base strength, solvent polarity) from protocols in (haloformate method) and (chloroacetyl chloride route). For example, NaHCO₃ may offer milder conditions than stronger bases, reducing side reactions .
- Kinetic studies: Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) to identify intermediate bottlenecks .
- Computational modeling: Use density functional theory (DFT) to predict energy barriers for key steps like nucleophilic substitution or acetylation.
Q. What strategies mitigate toxicity risks during handling and storage?
Methodological Answer:
- Biomonitoring: Track urinary metabolites (e.g., N-methylacetamide derivatives) using LC-MS to assess occupational exposure, as demonstrated in DMAC studies .
- Inert atmosphere storage: Store the compound under nitrogen or argon at 2–8°C to prevent hydrolysis or oxidation, as recommended for bromoacetamide analogs .
- Personal protective equipment (PPE): Use nitrile gloves and fume hoods, especially during chlorinated solvent use, based on safety protocols for related acetamides .
Data Contradictions and Resolution
Q. How should researchers reconcile conflicting data on solvent effects in synthesis?
Methodological Answer:
- Replicate experiments using DMAC () vs. toluene/water mixtures () to assess yield variability. DMAC’s high polarity may favor SN2 mechanisms, while toluene’s low polarity could slow kinetics.
- Validate purity: Cross-check HPLC results with melting point analysis (e.g., 72–73°C for bromoacetamide analogs) to detect solvent residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
